1-Fluoro-2-(2-methoxyphenyl)naphthalene
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Overview
Description
1-Fluoro-2-(2-methoxyphenyl)naphthalene is an organic compound with the molecular formula C17H13FO It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a 2-methoxyphenyl group is attached at the second position
Preparation Methods
The synthesis of 1-Fluoro-2-(2-methoxyphenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the fluorination of naphthalene derivatives using reagents such as Selectfluor . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
1-Fluoro-2-(2-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-(2-methoxyphenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and other biomedical applications.
Industry: It can be used in the production of materials with specific properties, such as polymers and advanced materials .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2-methoxyphenyl)naphthalene involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used .
Comparison with Similar Compounds
1-Fluoro-2-(2-methoxyphenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: A simpler derivative with only a fluorine atom substituted on the naphthalene ring.
2-Fluoronaphthalene: Another fluorinated naphthalene derivative with different substitution patterns.
Methoxy-substituted Naphthalenes: Compounds with methoxy groups attached to the naphthalene ring, which may have different reactivity and applications.
Properties
CAS No. |
918630-50-9 |
---|---|
Molecular Formula |
C17H13FO |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
1-fluoro-2-(2-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13FO/c1-19-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
InChI Key |
YUIHNBWJNWRRPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)F |
Origin of Product |
United States |
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